2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, substituted with a 3-methylphenyl group and a 3,4,5-trimethoxyphenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Substitution Reactions:
Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the desired quinazolinone derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents. Some examples are:
2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a different position of the methyl group.
2-[(3-methylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a different methoxy group position.
2-[(3-chlorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure with a chlorine substituent instead of a methyl group.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(3-methylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N3O4/c1-14-6-5-7-17(8-14)26-24-25-13-18-19(27-24)9-15(10-20(18)28)16-11-21(29-2)23(31-4)22(12-16)30-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,25,26,27) |
InChI Key |
LKCCIFQKWDNEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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